molecular formula C21H24N6O2 B11284906 5-amino-N-(2,4-dimethylphenyl)-1-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide

5-amino-N-(2,4-dimethylphenyl)-1-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11284906
M. Wt: 392.5 g/mol
InChI Key: XNJFAYQGAUIECR-UHFFFAOYSA-N
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Description

5-AMINO-N-(2,4-DIMETHYLPHENYL)-1-{[(2-ETHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE: is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-AMINO-N-(2,4-DIMETHYLPHENYL)-1-{[(2-ETHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the triazole ring, followed by the introduction of the amino group and the carbamoyl group. Common reagents used in these reactions include hydrazines, alkyl halides, and isocyanates. Reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and may require heating or the use of catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group.

    Reduction: Reduction reactions could target the carbamoyl group or the triazole ring.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile scaffold in organic synthesis.

Biology

Biologically, triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound could be investigated for similar activities.

Medicine

In medicinal chemistry, this compound might be explored for its potential as a drug candidate. Its unique structure could interact with various biological targets.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 5-AMINO-N-(2,4-DIMETHYLPHENYL)-1-{[(2-ETHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or activating specific pathways. The triazole ring is known to bind to metal ions, which could be a part of its mechanism.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole: A simpler triazole derivative with similar chemical properties.

    5-Amino-1,2,3-Triazole: Another triazole derivative with an amino group.

    N-Phenyl-1,2,3-Triazole: A triazole derivative with a phenyl group.

Uniqueness

What sets 5-AMINO-N-(2,4-DIMETHYLPHENYL)-1-{[(2-ETHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE apart is its specific substitution pattern, which could confer unique biological activities or chemical reactivity.

Properties

Molecular Formula

C21H24N6O2

Molecular Weight

392.5 g/mol

IUPAC Name

5-amino-N-(2,4-dimethylphenyl)-1-[2-(2-ethylanilino)-2-oxoethyl]triazole-4-carboxamide

InChI

InChI=1S/C21H24N6O2/c1-4-15-7-5-6-8-17(15)23-18(28)12-27-20(22)19(25-26-27)21(29)24-16-10-9-13(2)11-14(16)3/h5-11H,4,12,22H2,1-3H3,(H,23,28)(H,24,29)

InChI Key

XNJFAYQGAUIECR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN2C(=C(N=N2)C(=O)NC3=C(C=C(C=C3)C)C)N

Origin of Product

United States

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